N6-(Methylsulfonyl)-L-lysine
Description
N6-(Methylsulfonyl)-L-lysine is a chemically modified lysine derivative characterized by a methylsulfonyl (mesyl) group attached to the ε-amino group of the lysine side chain. This modification enhances its stability and alters its biochemical interactions compared to unmodified lysine. These derivatives are pivotal in enzyme inhibition, epigenetic regulation, and chemical biology applications due to their tailored functional groups .
Properties
Molecular Formula |
C7H16N2O4S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(2S)-2-amino-6-(methanesulfonamido)hexanoic acid |
InChI |
InChI=1S/C7H16N2O4S/c1-14(12,13)9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
DGWCUGAPWGUIOU-LURJTMIESA-N |
Isomeric SMILES |
CS(=O)(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CS(=O)(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(Methylsulfonyl)-L-lysine typically involves the methylsulfonylation of L-lysine. One common method includes the reaction of L-lysine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N6-(Methylsulfonyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, reverting to L-lysine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: L-lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Scientific Research Applications
N6-(Methylsulfonyl)-L-lysine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity regulation.
Medicine: Investigated for potential therapeutic applications, including enzyme inhibitors and drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of N6-(Methylsulfonyl)-L-lysine involves its interaction with various molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This modification can affect signaling pathways, enzyme catalysis, and protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key N6-modified lysine derivatives, their structural features, biological activities, and applications:
Key Research Findings
This compound Analogues
- N6-[(2-Mesylethoxy)carbonyl]-L-lysine (): This compound, complexed with dicyclohexylamine, exhibits unique reactivity due to its methylsulfonyl-ethoxycarbonyl group. It is distinguished from other lysine derivatives by its enhanced solubility and stability in industrial synthesis .
- N6-(1-Iminoethyl)-L-lysine (L-NIL): Demonstrates strong inhibitory activity against inducible nitric oxide synthase (iNOS), improving cardiac contractility in diabetic rats (). Its tetrazole amide variant shows even higher specificity for iNOS over other isoforms .
N6-Acetyl-L-lysine ():
- Dietary N6-acetyl-L-lysine increases histone H2A and H2B acetylation, promoting chromatin decondensation in hepatocytes. Stable isotope tracing (13C6,15N2-L-lysine) confirms its metabolic incorporation into proteins, highlighting its role in post-translational modifications .
N6-Azidoethoxy carbonyl-L-lysine ():
- Used in genetic code expansion in zebrafish, enabling site-specific incorporation of unnatural amino acids via click chemistry. This modification is critical for studying protein function in vivo .
N6-(Hydrazinoiminomethyl)-L-lysine ():
- Inhibits nitric oxide production in endothelial cells, with stereospecific activity (L-isoform > D-isoform). Substitution with D,L-lysine reduces efficacy, emphasizing the importance of chirality .
Unique Properties of this compound
- Chemical Stability: The methylsulfonyl group provides resistance to enzymatic degradation compared to acetyl or iminoethyl groups .
- Target Specificity: Unlike N6-acetyl-L-lysine, which broadly affects histone acetylation, methylsulfonyl derivatives are engineered for selective enzyme inhibition (e.g., iNOS) or industrial synthesis .
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